molecular formula C10H16N2O B8416989 2-Butoxy-6-methylpyridin-4-amine

2-Butoxy-6-methylpyridin-4-amine

Cat. No. B8416989
M. Wt: 180.25 g/mol
InChI Key: LFNUOEIBWCFJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxy-6-methylpyridin-4-amine is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butoxy-6-methylpyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butoxy-6-methylpyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Butoxy-6-methylpyridin-4-amine

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-butoxy-6-methylpyridin-4-amine

InChI

InChI=1S/C10H16N2O/c1-3-4-5-13-10-7-9(11)6-8(2)12-10/h6-7H,3-5H2,1-2H3,(H2,11,12)

InChI Key

LFNUOEIBWCFJSD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC(=CC(=C1)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-chloro-6-methylpyridin-4-amine (36 g, 0.25 mol) and sodium hydroxide (24 g, 1 mol) were dissolved in 1-butanol (400 mL). The solution was heated at reflux for 10 h, and then cooled to rt. The reaction mixture was diluted with water (300 mL) and then extracted with ethyl acetate (3×500 mL). The combined organic layers were washed with brine (500 mL), dried over sodium sulfate, and concentrated to afford 2-butoxy-6-methylpyridin-4-amine. 1H NMR (400 MHz, CDCl3) δ 6.05 (d, J=0.6 Hz, 1H), 5.75 (d, J=0.6 Hz, 1H), 4.18 (t, J=6.4 Hz, 1H), 2.30 (s, 3H), 1.71 (m, 2H), 1.48 (m, 2H), 0.98 (t, J=7.6 Hz, 3H). LRMS calc'd for (C10H16N2O) [M+H]+, 181; found 181.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.